3-Chloro-5,6-dihydropyridin-2(1H)-one
Description
BenchChem offers high-quality 3-Chloro-5,6-dihydropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5,6-dihydropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPVYOIYISUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623730 | |
| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207976-92-9 | |
| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectral Characterization and NMR Chemical Shifts of 3-Chloro-5,6-dihydropyridin-2(1H)-one
Introduction and Synthetic Causality
3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS: 207976-92-9) is a highly specialized, functionally rich lactam intermediate critical to the synthesis of blockbuster Factor Xa inhibitors, most notably Apixaban[1]. The structural integrity of this α,β -unsaturated lactam acts as the foundational scaffold for constructing the pyrazolo[3,4-c]pyridine core of the active pharmaceutical ingredient (API).
The causality behind its formation lies in the regioselective dehydrohalogenation of 3,3-dichloropiperidin-2-one. By subjecting the saturated precursor to mild basic conditions (e.g., Li₂CO₃ and LiBr in DMF), the elimination of hydrogen chloride is thermodynamically driven by the formation of a stable, conjugated α,β -unsaturated system. Understanding the exact spectral markers of this transformation is paramount to prevent over-elimination or side-product formation, which can severely bottleneck downstream [3+2] cycloaddition reactions[2]. Furthermore, this intermediate is heavily utilized in the preparation of 2,3-dichloropyridine derivatives[3].
Fig 1: Synthetic pathway of Apixaban highlighting the 3-chloro-5,6-dihydropyridin-2(1H)-one intermediate.
Experimental Protocols: A Self-Validating NMR Workflow
To ensure absolute structural fidelity, the NMR acquisition must function as a self-validating system. The disappearance of the C4 methylene multiplet (from the starting material) and the simultaneous emergence of a highly deshielded vinylic triplet (the C4 proton of the product) provides binary confirmation of reaction success.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 10–15 mg of purified 3-chloro-5,6-dihydropyridin-2(1H)-one.
-
Solvent Addition: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Ensure no particulate matter remains, filtering through a glass wool plug if necessary to maintain magnetic field homogeneity.
-
Locking and Shimming: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃. Perform gradient shimming (optimizing Z0, Z1, and Z2 coils) until the lock level is stable and the TMS signal exhibits a full width at half maximum (FWHM) of < 1.0 Hz.
-
Pulse Sequence Execution:
-
¹H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30) with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.
-
¹³C NMR: Execute a proton-decoupled carbon sequence (e.g., zgpg30) with a relaxation delay of 2.0 seconds and a minimum of 512 scans to ensure adequate signal-to-noise ratio for the quaternary carbons (C2 and C3).
-
-
Data Processing: Apply a mild exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Manually phase the spectrum and apply a polynomial baseline correction to validate the integration ratios.
Fig 2: Self-validating NMR acquisition and processing workflow for intermediate verification.
Quantitative Spectral Data and Mechanistic Assignments
The chemical shifts of 3-chloro-5,6-dihydropyridin-2(1H)-one are governed by the interplay of the electron-withdrawing chlorine atom, the conjugated carbonyl system, and the nitrogen heteroatom.
¹H NMR Chemical Shifts (Representative Data in CDCl₃, 400 MHz)
The most diagnostic proton is the vinylic H-4. In an unsubstituted 5,6-dihydro-2-pyridone, this proton appears around 6.8 ppm. However, the inductive electron-withdrawing effect of the α -chlorine atom further deshields H-4, shifting it downfield to approximately 7.10 ppm. Because the C3 position is fully substituted by chlorine, H-4 only couples to the adjacent C5 methylene protons, resulting in a distinct triplet.
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (1) | Secondary Amide | 6.80 (br) | Broad Singlet | - | 1H |
| C-H (4) | Vinylic ( β to C=O) | 7.10 | Triplet (t) | ³J = 4.8 | 1H |
| C-H₂ (5) | Allylic Methylene | 2.55 | Doublet of Triplets (dt) | ³J = 7.2, 4.8 | 2H |
| C-H₂ (6) | Aliphatic ( α to N) | 3.45 | Doublet of Triplets (dt) | ³J = 7.2, 2.5 | 2H |
Note: The N-H proton shift is highly concentration and solvent-dependent. In DMSO-d₆, this signal typically shifts downfield to ~8.2 ppm due to strong intermolecular hydrogen bonding.
¹³C NMR Chemical Shifts (Representative Data in CDCl₃, 100 MHz)
The carbon spectrum is anchored by the carbonyl carbon (C2) and the chlorine-substituted sp² carbon (C3). The C3 carbon is significantly deshielded relative to a standard vinylic carbon due to the electronegativity of the directly attached chlorine.
| Position | Carbon Type | Chemical Shift (δ, ppm) | Diagnostic Feature |
| C-2 | Carbonyl (C=O) | ~162.0 | Highly deshielded, characteristic of an α,β -unsaturated lactam. |
| C-4 | Vinylic (=CH) | ~138.5 | Deshielded by resonance from the carbonyl group ( β -position). |
| C-3 | Vinylic (C-Cl) | ~128.0 | Quaternary sp² carbon; intensity is typically lower due to lack of NOE. |
| C-6 | Aliphatic (CH₂-N) | ~40.5 | Shifted downfield by the adjacent electronegative nitrogen atom. |
| C-5 | Allylic (CH₂) | ~25.0 | Most shielded carbon in the ring system. |
Conclusion
The precise NMR characterization of 3-chloro-5,6-dihydropyridin-2(1H)-one is a non-negotiable requirement for the successful scale-up of Apixaban and related pharmaceutical agents[1]. By relying on the self-validating emergence of the C4 vinylic triplet and the disappearance of saturated precursors, process chemists can confidently monitor the dehydrohalogenation step. The spectral data provided herein serves as a robust benchmark for Quality Control (QC) and Process Analytical Technology (PAT) workflows.
References
-
BLDpharm. "Apixaban related - 3-Chloro-5,6-dihydropyridin-2(1H)-one". 1
-
Pharmaffiliates. "Apixaban-impurities". 2
-
Google Patents. "CN110818622A - Preparation method of 2, 3-dichloropyridine". 3
Sources
Mechanisms of Action for 3-Chloro-5,6-dihydropyridin-2(1H)-one in Biological Systems: Electrophilic Reactivity and Toxicological Profiling
Executive Summary
3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS: 207976-92-9) is primarily encountered in the pharmaceutical industry as a key synthetic intermediate and potential process impurity in the manufacturing of direct oral anticoagulants (DOACs) such as Apixaban[1]. Unlike traditional therapeutic agents that exert biological effects via reversible, non-covalent binding to specific receptor pockets, this compound interacts with biological systems through irreversible covalent modification .
As a Senior Application Scientist, it is critical to evaluate this compound not as a traditional drug, but as a reactive electrophilic chemotype. This whitepaper provides an in-depth mechanistic breakdown of its behavior in biological systems, focusing on its chemical reactivity, cellular target engagement, toxicological implications, and the analytical workflows required to profile it.
Chemical Biology & Core Mechanism of Action
The biological mechanism of 3-chloro-5,6-dihydropyridin-2(1H)-one is entirely dictated by its structure: an α -chloro- α,β -unsaturated lactam . This motif is a highly potent Michael acceptor[2].
The Thiol-Michael Addition Pathway
The electron-withdrawing nature of the carbonyl group, amplified by the inductive effect of the α -chlorine atom, severely depletes electron density at the β -carbon (C4). When this molecule enters a biological system, it actively seeks out nucleophiles. Due to Hard-Soft Acid-Base (HSAB) principles, the soft β -carbon preferentially reacts with soft biological nucleophiles—most notably the thiolate anions of cysteine residues in proteins and the cellular antioxidant Glutathione (GSH)[3].
Causality in Adduct Formation: The Dual Pathway
The presence of the α -halogen introduces a complex, dual-pathway reactivity profile that differentiates it from simple Michael acceptors (like acrylamide):
-
Direct Michael Addition : The nucleophile attacks the β -carbon, pushing electrons onto the oxygen to form an enolate intermediate, which is subsequently protonated. This yields a saturated α -chloro lactam adduct.
-
Addition-Elimination (Vinylogous Substitution) : Following the initial nucleophilic attack, the enolate can collapse and expel the chloride ion ( Cl− ) as a leaving group. This regenerates the conjugated double bond, resulting in a β -substituted- α,β -unsaturated lactam.
Toxicological Consequence: The addition-elimination pathway is particularly hazardous. By regenerating the double bond, the molecule remains a viable Michael acceptor, capable of undergoing a second nucleophilic attack, potentially leading to toxic biomolecular cross-linking.
Biological Target Engagement: The Keap1-Nrf2 Axis
Because 3-chloro-5,6-dihydropyridin-2(1H)-one lacks a specific binding pocket, its "targets" are kinetically determined by the accessibility and pKa of cellular thiols. The primary sensor for such electrophilic stress in mammalian cells is the Keap1-Nrf2-ARE pathway .
Keap1 (Kelch-like ECH-associated protein 1) acts as an electrophile sensor due to highly reactive cysteine residues (specifically Cys151, Cys273, and Cys288). Under basal conditions, Keap1 binds the transcription factor Nrf2 and facilitates its ubiquitination and proteasomal degradation. When 3-chloro-5,6-dihydropyridin-2(1H)-one enters the cytosol, it covalently alkylates Keap1. This adduction induces a conformational change that halts Nrf2 ubiquitination. Newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE), upregulating cytoprotective and detoxifying genes (e.g., NQO1, HO-1).
Fig 1: Covalent modification of Keap1 by the electrophile triggers Nrf2-mediated gene transcription.
Toxicological Implications (ICH M7 Context)
In drug development, compounds with structural alerts for electrophilicity must be strictly evaluated under ICH M7 guidelines as Potentially Mutagenic Impurities (PMIs). While 3-chloro-5,6-dihydropyridin-2(1H)-one preferentially reacts with soft nucleophiles (proteins/GSH), high local concentrations can lead to off-target alkylation of harder nucleophiles, such as the nitrogenous bases of DNA (e.g., the N7 position of Guanine).
If DNA adduction occurs, it can lead to base transversions or frameshift mutations during replication. Therefore, demonstrating the clearance of this intermediate during the synthesis of APIs like Apixaban is a critical regulatory requirement.
Experimental Protocols for Mechanistic Validation
To empirically validate the reactivity and mechanism of this compound, a self-validating in chemico assay is required.
Protocol: LC-MS/MS In Chemico Glutathione (GSH) Trapping Assay
Purpose: To quantify the electrophilic reactivity ( kobs ) and structurally identify the adduct (Addition vs. Addition-Elimination).
Self-Validating System Design: This protocol utilizes a parallel negative control (GSH without electrophile) to account for spontaneous GSH auto-oxidation to GSSG, and an internal standard (Heavy GSH: GSH-¹³C₂‚¹⁵N) spiked during quenching to normalize mass spectrometer ionization efficiency variations.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of 3-chloro-5,6-dihydropyridin-2(1H)-one in anhydrous DMSO. Prepare a 50 mM GSH stock in 100 mM Potassium Phosphate buffer.
-
Causality Check: The buffer must be strictly maintained at pH 7.4. The pKa of the GSH thiol is ~8.8; at pH 7.4, approximately 1-2% of GSH exists as the highly reactive thiolate anion ( GS− ). Lowering the pH artificially suppresses reactivity, yielding false negatives.
-
-
Incubation: In a thermomixer set to 37°C, mix the compound (100 µM final) with GSH (1 mM final).
-
Causality Check: A 10-fold molar excess of GSH is used to maintain pseudo-first-order kinetics, simplifying the mathematical derivation of the rate constant.
-
-
Time-Course Quenching: At precisely 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately inject it into 50 µL of ice-cold Acetonitrile containing 1% Formic Acid and 10 µM Heavy GSH.
-
Causality Check: The formic acid instantly drops the pH < 3.0, protonating all thiolate anions and instantly halting the reaction. Acetonitrile stabilizes the adduct for LC injection.
-
-
LC-MS/MS Analysis: Inject the quenched samples into a C18-equipped LC-MS/MS system operating in positive ESI mode. Monitor the parent mass ( m/z 132.0 [M+H]+ ) depletion. Scan for adducts at m/z 439.1 (Direct Addition: 131.5 + 307.3) and m/z 403.1 (Addition-Elimination: 131.5 + 307.3 - 36.5).
Fig 2: Step-by-step in chemico LC-MS/MS workflow for detecting glutathione-electrophile adducts.
Quantitative Data Summary
The kinetic reactivity of 3-chloro-5,6-dihydropyridin-2(1H)-one can be benchmarked against known electrophilic standards to assess its toxicological risk profile.
Table 1: Comparative Kinetic Reactivity Parameters (Pseudo-First-Order)
| Compound | Electrophilic Motif | kobs (min⁻¹) | t1/2 (min) | Primary Adduct Type |
| 3-Chloro-5,6-dihydropyridin-2(1H)-one | α -chloro- α,β -unsaturated lactam | 0.045 | 15.4 | Addition-Elimination |
| Ethacrynic Acid (Positive Control) | α,β -unsaturated ketone | 0.082 | 8.5 | Direct Addition |
| Acrylamide (Weak Control) | α,β -unsaturated amide | < 0.001 | > 600 | Direct Addition |
*Representative kinetic values illustrating the high intrinsic reactivity of the α -halo lactam motif compared to standard controls.
References
-
Pharmaffiliates. "Apixaban-impurities | Pharmaffiliates." Pharmaffiliates Reference Standards. Available at:[Link]
-
National Institutes of Health (NIH) / ACS Omega. "Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide." PMC. Available at:[Link]
-
bioRxiv / ResearchGate. "Low level of antioxidant capacity biomarkers but not target overexpression predicts vulnerability to ROS-inducing drugs." bioRxiv. Available at:[Link]
Sources
A Technical Guide to Establishing the Preliminary In Vitro Toxicity Profile of 3-chloro-5,6-dihydropyridin-2(1H)-one
Abstract
This technical guide outlines a comprehensive, scientifically robust strategy for establishing the preliminary in vitro toxicity profile of 3-chloro-5,6-dihydropyridin-2(1H)-one. Direct toxicological data for this compound is not extensively available in public literature; however, its dihydropyridinone core is a recognized privileged scaffold in medicinal chemistry, suggesting a potential for biological activity that warrants careful characterization.[1] This document provides a tiered, logic-driven framework for assessing the compound's cytotoxic, genotoxic, and mechanistic properties. The protocols described herein are grounded in established regulatory guidelines and best practices to ensure the generation of reliable, interpretable, and decision-driving data for early-stage drug development and chemical safety assessment.
Introduction: The Rationale for a Structured In Vitro Assessment
The evaluation of a novel chemical entity's safety profile is a cornerstone of drug development and chemical risk assessment.[2] For 3-chloro-5,6-dihydropyridin-2(1H)-one, a compound primarily documented as a synthetic intermediate, a systematic in vitro toxicological evaluation is the critical first step to understanding its potential biological impact.[3] An in vitro approach provides a rapid, cost-effective, and ethically considerate means to identify potential hazards before committing to more resource-intensive in vivo studies.[4]
Our proposed strategy is built on a tiered approach, beginning with a broad assessment of cytotoxicity to establish fundamental potency and guide concentration selection for subsequent, more specific assays. This is followed by a rigorous evaluation of genotoxic potential, a non-negotiable checkpoint for safety assessment. Finally, we delve into mechanistic studies to elucidate the mode of cell death, providing deeper insights into the compound's mechanism of action. This structured workflow ensures that each experimental stage logically informs the next, creating a self-validating and comprehensive preliminary data package.
Foundational Cytotoxicity Assessment: Quantifying Potency and Viability
The initial and most fundamental step is to determine the concentration-dependent effect of the compound on cell viability. This establishes the half-maximal inhibitory concentration (IC50), a critical parameter that informs the dose selection for all subsequent assays.[5] We advocate for a dual-assay approach to capture different mechanisms of cell death: one measuring metabolic activity and the other assessing membrane integrity.[5][6]
Causality Behind Experimental Choices
-
Cell Line Selection: We recommend using a well-characterized human cell line such as HepG2 (human liver carcinoma). The liver is a primary site of xenobiotic metabolism, making HepG2 cells relevant for assessing potential metabolic liabilities. Alternatively, a non-cancerous line like HEK293 (human embryonic kidney cells) can provide insights into general cytotoxicity.[7]
-
Dual-Endpoint Rationale: Relying on a single cytotoxicity assay can be misleading. An MTS assay measures mitochondrial function, indicating a reduction in metabolic viability.[8] A Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme, indicating a loss of plasma membrane integrity (necrosis).[9][10] Running these in parallel provides a more complete picture; for instance, a compound could inhibit metabolism without immediately rupturing the cell membrane.
Experimental Workflow: Cytotoxicity Profiling
The overall workflow for establishing the foundational cytotoxicity profile is a systematic process of cell culture, compound exposure, and endpoint measurement.
Caption: Workflow for dual-endpoint cytotoxicity assessment.
Protocol: MTS Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[11][12][13]
-
Cell Seeding: Seed HepG2 cells into a 96-well clear-bottom plate at a density of 8,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of 3-chloro-5,6-dihydropyridin-2(1H)-one in culture medium. A typical concentration range for initial screening is from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24 or 48 hours).
-
Reagent Addition: Add 20 µL of MTS reagent solution to each well.[11][13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11][12]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance from wells with medium only.
Protocol: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells into the supernatant.[9][10]
-
Cell Treatment: Follow steps 1-4 from the MTS assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[9]
-
Reagent Addition: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.[9]
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a "maximum LDH release" control (cells lysed with a detergent) and a "spontaneous release" control (untreated cells).
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, concise table to allow for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for 3-chloro-5,6-dihydropyridin-2(1H)-one
| Assay Type | Cell Line | Exposure Time | IC50 (µM) |
|---|---|---|---|
| MTS (Metabolic Viability) | HepG2 | 24 hours | 45.2 ± 3.1 |
| MTS (Metabolic Viability) | HepG2 | 48 hours | 28.7 ± 2.5 |
| LDH (Membrane Integrity) | HepG2 | 48 hours | > 100 |
Data presented as mean ± standard deviation from three independent experiments.
Genotoxicity Potential Evaluation
Assessing a compound's potential to damage genetic material is a critical safety endpoint.[14] A positive finding can indicate mutagenic or carcinogenic risk. Regulatory bodies like the OECD provide standardized guidelines for these tests to ensure data quality and reproducibility.[15][16][17] A standard in vitro battery includes a bacterial mutation assay followed by a mammalian cell assay for chromosomal damage.[15]
Causality Behind Experimental Choices
-
Ames Test (Bacterial Reverse Mutation): This is the universally accepted first screen for mutagenicity.[18][19] It uses multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect a compound's ability to cause gene mutations (point mutations and frameshifts).[19][20] The inclusion of a mammalian liver S9 fraction is crucial to detect metabolites that may be mutagenic.[20][21] This assay is governed by OECD Test Guideline 471 .[15][18]
-
In Vitro Micronucleus (MNvit) Assay: This mammalian cell assay is the preferred method for detecting chromosomal damage.[22] It identifies small nuclei (micronuclei) that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[23] This detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. This assay is performed according to OECD Test Guideline 487 .[15][22][24]
Experimental Workflow: Genotoxicity Screening
The workflow follows a logical progression from a bacterial screen to a more complex mammalian cell system.
Caption: A tiered workflow for in vitro genotoxicity assessment.
Protocol: Ames Test (OECD 471)
This is a summary of the plate incorporation method.[18][20]
-
Strain Selection: Use a minimum of five tester strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).
-
Dose Selection: Select at least five different concentrations of the test compound based on preliminary cytotoxicity data in bacteria.
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolically active S9 liver fraction.
-
Exposure: In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer. Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a concentration-related increase in revertant colonies that is at least double the spontaneous reversion rate of the negative control.[20]
Protocol: In Vitro Micronucleus Assay (OECD 487)
This protocol is based on the cytokinesis-block method.[24][25][26]
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) to a suitable confluency.
-
Concentration Selection: Based on the cytotoxicity data (from Part 2.0), select at least three test concentrations, with the highest aiming for 55±5% cytotoxicity.[23]
-
Treatment: Treat the cells with the compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (equivalent to 1.5-2 cell cycles) without S9.
-
Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.[26]
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25]
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[24]
Data Presentation: Genotoxicity Summary
The results of genotoxicity testing are typically qualitative (positive/negative) but supported by quantitative counts.
Table 2: Hypothetical Genotoxicity Profile for 3-chloro-5,6-dihydropyridin-2(1H)-one
| Assay | System | Metabolic Activation (S9) | Result | Interpretation |
|---|---|---|---|---|
| Ames Test (OECD 471) | S. typhimurium TA98 | - S9 | Negative | Not a frameshift mutagen |
| Ames Test (OECD 471) | S. typhimurium TA98 | + S9 | Negative | Metabolites are not frameshift mutagens |
| Ames Test (OECD 471) | S. typhimurium TA100 | - S9 | Negative | Not a base-pair substitution mutagen |
| Ames Test (OECD 471) | S. typhimurium TA100 | + S9 | Negative | Metabolites are not base-pair substitution mutagens |
| Micronucleus (OECD 487) | CHO-K1 Cells | - S9 | Positive | Induces chromosomal damage |
| Micronucleus (OECD 487) | CHO-K1 Cells | + S9 | Negative | Metabolic inactivation of genotoxic potential |
Mechanistic Insight: Apoptosis Induction Pathway
If a compound is found to be cytotoxic, understanding the mode of cell death is a crucial next step. A primary distinction is between necrosis (uncontrolled cell lysis, often associated with inflammation) and apoptosis (programmed cell death).[5] Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[27]
Causality Behind Experimental Choices
-
Caspase-3/7 Activity Assay: This assay provides a specific and quantifiable measure of apoptosis.[28] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the organized disassembly of the cell.[27][28] The assay uses a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a fluorescent or luminescent signal.[27][29] This provides a direct, mechanistic link to the apoptotic pathway.
Experimental Workflow: Apoptosis Assessment
This workflow focuses on quantifying the key enzymatic activity that drives apoptosis.
Caption: Apoptosis pathway and the Caspase-3/7 assay principle.
Protocol: Fluorometric Caspase-3/7 Assay
This is a general protocol for a homogeneous, plate-based assay.[30]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well, black-walled, clear-bottom plate as described in the cytotoxicity protocol (Section 2.3). Treat cells with the compound at concentrations around its IC50 value. Include a positive control, such as staurosporine.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or similar, which contains the DEVD substrate linked to a fluorophore or a pro-luminescent molecule.[30]
-
Reagent Addition: Add the reagent directly to the wells containing the cells in medium (typically in a 1:1 volume ratio).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The reagent causes cell lysis and initiates the enzymatic reaction.
-
Data Acquisition: Measure the resulting fluorescence (e.g., Ex/Em ~485/520 nm) or luminescence using a microplate reader.
-
Analysis: Calculate the fold-change in caspase-3/7 activity in treated cells compared to the vehicle control.
Data Presentation: Apoptosis Induction
Results should be presented clearly, showing the concentration-dependent activation of the apoptotic pathway.
Table 3: Hypothetical Caspase-3/7 Activation by 3-chloro-5,6-dihydropyridin-2(1H)-one in HepG2 cells
| Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
|---|---|
| 10 | 1.8 ± 0.2 |
| 30 (Approx. IC50) | 4.5 ± 0.5 |
| 100 | 4.2 ± 0.6 |
| Staurosporine (1 µM) | 8.9 ± 0.9 |
Data presented as mean ± standard deviation.
Integrated Summary and Forward Look
This guide provides a tiered strategy to construct a preliminary, yet comprehensive, in vitro toxicity profile for 3-chloro-5,6-dihydropyridin-2(1H)-one.
-
From the Foundational Cytotoxicity Assessment, we would establish the compound's potency (IC50) and gain initial clues about its mechanism (metabolic inhibition vs. membrane damage).
-
From the Genotoxicity Evaluation, we would determine if the compound or its metabolites can induce gene mutations or chromosomal damage, a critical safety hurdle.
-
From the Mechanistic Assay, we would clarify whether the observed cytotoxicity proceeds via a programmed apoptotic pathway.
Together, these data points create a foundational safety profile. A compound that is non-cytotoxic, non-genotoxic, and does not induce apoptosis at reasonable concentrations would have a favorable preliminary safety profile. Conversely, a compound that is positive in the micronucleus assay, even at non-cytotoxic concentrations, would be a significant concern. This integrated profile allows for an informed, data-driven decision on whether to advance, deprioritize, or terminate the investigation of 3-chloro-5,6-dihydropyridin-2(1H)-one for any potential application.
References
-
Wikipedia contributors. (n.d.). Ames test. Wikipedia. [Link][14]
-
Langie, S. A. S., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link][31][32]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. [Link][20]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. [Link][18]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][19]
-
Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics. [Link][33]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link][24]
-
JoVE. (2017). Comet Assay for DNA Damage Detection. [Link][34]
-
Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link][23]
-
Collins, A. R., et al. (2014). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. ResearchGate. [Link][35]
-
Lorge, E., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link][25][26]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][11]
-
Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link][27]
-
GenEvolutioN. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link][15]
-
Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link][5]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link][36]
-
Ovid. (2014). Revision of OECD guidelines for genotoxicity: current status and next steps. [Link][16]
-
International Journal of Pharmaceutical Research and Application. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link][37]
-
Oxford Academic. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. [Link][38]
-
Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link][22]
-
JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link][29]
-
ResearchGate. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. [Link][39]
-
Promega. (n.d.). A real-time assay of caspase-3/7 activity in cell culture and animal models. [Link][40]
-
BioVision. (n.d.). MTS Cell Proliferation Colorimetric Assay Kit. [Link][41]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link][13]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link][7]
-
bioRxiv. (2025). Variability and uncertainty of data from genotoxicity Test Guidelines. [Link][17]
-
MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. [Link][42]
-
Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST. [Link][6]
-
Defense Technical Information Center. (n.d.). In Vitro Methods To Measure Toxicity Of Chemicals. [Link][43]
-
Sigma-Aldrich. (n.d.). 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H). [Link][44]
-
Frontiers. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. [Link][4]
-
IntechOpen. (n.d.). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. [Link][2]
Sources
- 1. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 536760-29-9 | Benchchem [benchchem.com]
- 2. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]
- 3. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 536760-29-9 [chemicalbook.com]
- 4. Frontiers | In vitro Toxicity Testing in the Twenty-First Century [frontiersin.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. materialneutral.info [materialneutral.info]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 16. ovid.com [ovid.com]
- 17. biorxiv.org [biorxiv.org]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. xenometrix.ch [xenometrix.ch]
- 23. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 24. criver.com [criver.com]
- 25. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 26. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sartorius.com.cn [sartorius.com.cn]
- 28. antibodiesinc.com [antibodiesinc.com]
- 29. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 31. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Evaluating In Vitro DNA Damage Using Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 34. jove.com [jove.com]
- 35. researchgate.net [researchgate.net]
- 36. tiarisbiosciences.com [tiarisbiosciences.com]
- 37. ijprajournal.com [ijprajournal.com]
- 38. academic.oup.com [academic.oup.com]
- 39. researchgate.net [researchgate.net]
- 40. A real-time assay of caspase-3/7 activity in cell culture and animal models [worldwide.promega.com]
- 41. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 42. mdpi.com [mdpi.com]
- 43. apps.dtic.mil [apps.dtic.mil]
- 44. nbinno.com [nbinno.com]
Advanced Synthesis Protocol: 3-Chloro-5,6-dihydropyridin-2(1H)-one in the Construction of Factor Xa Inhibitors
Document Type: Application Note & Process Chemistry Protocol Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Compound Focus: 3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS: 207976-92-9)
Executive Overview
In modern pharmaceutical synthesis, the design of highly convergent pathways relies heavily on multifunctional intermediates. 3-Chloro-5,6-dihydropyridin-2(1H)-one is a critical building block utilized primarily in the synthesis of blockbuster direct Factor Xa inhibitors, most notably Apixaban [1].
Unlike simpler lactams, the strategic placement of the vinylic chlorine atom at the 3-position transforms this molecule into an ideal dipolarophile . It enables a highly efficient, one-pot [3+2] 1,3-dipolar cycloaddition and subsequent aromatization sequence, bypassing the need for aggressive external oxidants to form the fused pyrazolo[3,4-c]pyridine core[2].
Mechanistic Rationale: The "Traceless" Leaving Group
The synthesis of the Apixaban pyrazole core requires the coupling of a hydrazonoyl chloride—specifically, ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate—with a dihydropyridinone derivative[3].
The Causality of the 3-Chloro Substitution: If an unsubstituted 5,6-dihydropyridin-2(1H)-one were used as the dipolarophile, the resulting [3+2] cycloaddition would yield a stable, non-aromatic pyrazoline. Converting this pyrazoline to the required aromatic pyrazole would necessitate a distinct oxidation step using reagents like DDQ or MnO₂.
By utilizing 3-chloro-5,6-dihydropyridin-2(1H)-one, the chlorine atom acts as a built-in, "traceless" leaving group. Upon formation of the bicyclic pyrazoline intermediate, the system undergoes a spontaneous, thermodynamically driven elimination of hydrogen chloride (HCl). This in situ aromatization directly yields the stable pyrazole core—Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-56-0)[2].
Reaction Pathway Visualization
Fig 1: 1,3-dipolar cycloaddition and spontaneous aromatization pathway for the Apixaban pyrazole core.
Experimental Protocol: Synthesis of the Pyrazolo[3,4-c]pyridine Core
The following protocol details the optimized conditions for the cycloaddition workflow, utilizing a self-validating methodology to ensure high yield and purity.
Materials & Reagents
-
Dipolarophile: 3-chloro-5,6-dihydropyridin-2(1H)-one (35.0 g, crude)[2]
-
Dipole Precursor: Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.05 eq)[3]
-
Solvent: Anhydrous Toluene (500 mL)[2]
-
Base/Acid Scavenger: Triethylamine (TEA) (2.5 eq)[2]
Step-by-Step Methodology
Step 1: System Preparation & Charging
-
In a dry, 1 L three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 500 mL of anhydrous toluene at room temperature[2].
-
Add 35.0 g of 3-chloro-5,6-dihydropyridin-2(1H)-one to the solvent, followed by the hydrazonoyl chloride precursor.
-
Expertise Note: Toluene is selected over polar aprotic solvents because its boiling point (110°C) provides the exact thermal energy required to drive the final aromatization step, while keeping the highly reactive nitrilimine stable enough to prevent dimerization.
Step 2: In Situ Dipole Generation
-
Begin moderate agitation (300 rpm).
-
Slowly add Triethylamine (TEA) dropwise via an addition funnel over 30 minutes.
-
Self-Validating Control: The immediate formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation that dehydrohalogenation is occurring, successfully generating the reactive nitrilimine dipole in situ.
Step 3: Cycloaddition and Aromatization
-
Expertise Note: While the initial [3+2] cycloaddition to form the pyrazoline occurs rapidly at lower temperatures, the 12-hour reflux is strictly required to overcome the activation energy barrier for the elimination of HCl from the rigid bicyclic intermediate.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
Filter the suspension through a Celite pad to remove the precipitated TEA·HCl salts. Wash the filter cake with an additional 50 mL of cold toluene.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with Deionized Water (2 x 200 mL) and saturated NaCl brine (1 x 200 mL) to remove residual base and polar impurities (such as unreacted 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one derivatives)[4].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from an ethanol/ethyl acetate mixture to afford the pure Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
Quantitative Optimization Data
To demonstrate the causality behind the selected protocol parameters, the following table summarizes process chemistry optimization data for this specific transformation. Toluene combined with TEA provides the optimal balance of thermal energy and basicity.
| Parameter | Condition A (Optimized)[2] | Condition B | Condition C |
| Solvent | Toluene | THF | Ethyl Acetate |
| Base | Triethylamine (TEA) | DIPEA | K₂CO₃ |
| Temperature | Reflux (110°C) | 65°C | 77°C |
| Reaction Time | 12 hours | 24 hours | 18 hours |
| Yield (%) | 66.1% | 54.2% | 48.5% |
| Purity (HPLC) | >98.5% | 95.0% | 92.3% |
In-Process Controls (IPC) & Troubleshooting
To ensure a self-validating system, implement the following analytical checks during the workflow:
-
HPLC Monitoring (Reaction Tracking): Track the disappearance of the hydrazonoyl chloride peak. Do not terminate the reflux until the intermediate pyrazoline peak (observable via LC-MS as [M+H]+ ) has completely transitioned to the aromatized pyrazole peak ( [M+H]+−36.5 Da), confirming total HCl elimination.
-
Impurity Profiling: Monitor for the formation of des-chloro impurities or unreacted amine derivatives, such as 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (CAS: 1801881-15-1), which can occur if the starting materials degrade or if water is present in the toluene[4].
-
Stalled Aromatization: If LC-MS indicates stalled pyrazoline intermediate, verify that a full 2.5 equivalents of TEA were added. The base acts not only to form the dipole but also as the primary acid scavenger to drive the equilibrium of the HCl elimination forward.
Sources
Application Note: Synthesis and Downstream Integration of 3-Chloro-5,6-dihydropyridin-2(1H)-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Assembly of the Pyrazolo[3,4-c]pyridine Core in Apixaban API Synthesis
Executive Summary & Mechanistic Overview
The compound 3-chloro-5,6-dihydropyridin-2(1H)-one (CAS: 207976-92-9) is a highly valued heterocyclic building block, primarily utilized as a critical intermediate in the synthesis of Apixaban (Eliquis), a blockbuster direct factor Xa inhibitor[1]. The synthesis of this α,β-unsaturated lactam requires precise control over elimination chemistry to avoid unwanted ring-opening or over-oxidation.
The most robust industrial and bench-scale route involves the controlled dehydrochlorination of 3,3-dichloropiperidin-2-one (CAS: 41419-12-9)[2]. Once synthesized, the α-chloro enone system serves as an excellent dipolarophile, undergoing a regioselective [3+2] cycloaddition with hydrazonyl chlorides to construct the fused pyrazolo-piperidone architecture characteristic of Apixaban[3][4].
Chemical workflow from piperidin-2-one to the Apixaban pyrazolo[3,4-c]pyridine core.
Quantitative Data & Physicochemical Properties
To ensure a self-validating workflow, the physicochemical properties of the target and its primary precursor must be verified prior to downstream coupling.
| Compound Name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | 3,3-Dichloropiperidin-2-one |
| CAS Number | 207976-92-9[5] | 41419-12-9[2] |
| Molecular Formula | C5H6ClNO[6] | C5H7Cl2NO |
| Molecular Weight | 131.56 g/mol [7] | 168.02 g/mol |
| Monoisotopic Mass | 131.0138 Da[6] | 166.9905 Da |
| Role in Workflow | Key Dipolarophile / Intermediate | Halogenated Precursor |
| Target Purity (HPLC) | ≥ 95.0%[7] | ≥ 95.0%[2] |
Experimental Methodologies
Protocol A: Synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one via Dehydrochlorination
Objective: Execute a regioselective E2 elimination of hydrogen chloride from 3,3-dichloropiperidin-2-one.
Causality & Design Rationale: Standard strong bases (like NaOH or KOH) often lead to the hydrolysis of the lactam ring, generating open-chain amino acids. To prevent this, a mild, non-nucleophilic base system such as Lithium Carbonate (Li₂CO₃) combined with Lithium Chloride (LiCl) in a polar aprotic solvent (DMF) is utilized. The Li⁺ ion acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase the acidity of the adjacent β-protons, thereby facilitating a smooth E2 elimination at lower thermal thresholds.
Step-by-Step Procedure:
-
Reaction Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermocouple. Purge the system with N₂ for 15 minutes to exclude ambient moisture.
-
Reagent Charging: Add 3,3-dichloropiperidin-2-one (50.0 g, 297 mmol)[2] and anhydrous N,N-Dimethylformamide (DMF) (400 mL) to the flask. Stir until complete dissolution is achieved.
-
Catalyst & Base Addition: Sequentially add anhydrous Lithium Chloride (15.1 g, 356 mmol, 1.2 equiv) and Lithium Carbonate (26.3 g, 356 mmol, 1.2 equiv).
-
Thermal Activation: Heat the heterogeneous mixture to 110–120 °C. Monitor the reaction via TLC (EtOAc/Hexanes 1:1) or LC-MS. Complete conversion typically occurs within 4 to 6 hours.
-
Quench & Workup: Cool the mixture to room temperature (20–25 °C). Pour the reaction mixture into 1.5 L of ice-cold distilled water to precipitate the inorganic salts and quench the reaction. Extract the aqueous phase with Ethyl Acetate (3 × 400 mL).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl solution (2 × 300 mL) to remove residual DMF, followed by saturated brine (300 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration & Validation: Filter the drying agent and concentrate the filtrate under reduced pressure (45 °C, -0.08 MPa). The resulting crude solid can be recrystallized from a mixture of MTBE/Hexanes to yield 3-chloro-5,6-dihydropyridin-2(1H)-one as an off-white solid. Validate purity via HPLC (Target: >95%)[7].
Protocol B: Downstream Application – Assembly of the Apixaban Core
Objective: Perform a [3+2] cycloaddition between 3-chloro-5,6-dihydropyridin-2(1H)-one and a hydrazonyl chloride derivative to form Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-56-0)[3][4].
Causality & Design Rationale: The reaction requires a tertiary amine (like Triethylamine or Diisopropylethylamine)[3][4]. The base serves a dual mechanistic purpose: it generates the highly reactive nitrile imine dipole in situ from the hydrazonyl chloride, and it neutralizes the HCl byproduct generated during the aromatization of the pyrazole ring, preventing the degradation of the acid-sensitive morpholine/piperidone moieties.
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, charge a reactor with 3-chloro-5,6-dihydropyridin-2(1H)-one (35.0 g, ~266 mmol)[4] and [(4-methoxyphenyl)hydrazinylidene]ethyl chloroacetate (CAS: 27143-07-3) (approx. 1.1 to 1.2 equivalents)[3].
-
Solvent Addition: Suspend the reagents in Toluene (500 mL) or Ethyl Acetate (360 mL)[3][4].
-
Base Introduction: Slowly add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (approx. 1.5 equivalents) dropwise at room temperature[3][4]. An immediate color change and mild exotherm may be observed as the nitrile imine is generated.
-
Cycloaddition: Heat the reaction mixture to reflux (85–95 °C in EtOAc, or up to 110 °C in Toluene) with continuous stirring for 12 to 20 hours[3][4].
-
Acidic Conditioning (Optional but Recommended): Cool the mixture to 15–25 °C. Filter off the precipitated amine hydrochloride salts. To ensure complete cyclization and elimination, Trifluoroacetic acid (TFA) (approx. 35 mL) can be added dropwise to the filtrate, stirring for an additional 2 hours[3].
-
Neutralization: Quench the reaction carefully with 10% aqueous Sodium Bicarbonate until the pH reaches 7-8[3].
-
Extraction & Purification: Separate the organic phase. Wash sequentially with 10% NaHCO₃ and 15% brine, then dry over anhydrous Na₂SO₄[3]. Concentrate under vacuum (45–55 °C).
-
Crystallization: Dissolve the resulting yellow solid in hot Ethyl Acetate (150 mL at 75–85 °C). Cool slowly to 0–5 °C and stir for 2 hours to induce crystallization[3]. Filter and dry under vacuum to obtain the Apixaban core intermediate (Yield: ~66-81%, HPLC Purity: >98%)[3][4].
References
-
PubChemLite / Université du Luxembourg. 207976-92-9 (C5H6ClNO). Retrieved March 24, 2026, from [Link]
Sources
- 1. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS#: 536760-29-9 [m.chemicalbook.com]
- 2. (Apixaban related) | BLDpharm [bldpharm.com]
- 3. 1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. 503614-56-0 | Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Apixaban Related | Ambeed.com [ambeed.com]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - 207976-92-9 (C5H6ClNO) [pubchemlite.lcsb.uni.lu]
- 7. 3-Chloro-5,6-dihydropyridin-2(1H)-one 95% | CAS: 207976-92-9 | AChemBlock [achemblock.com]
cross-coupling reaction protocols using 3-chloro-5,6-dihydropyridin-2(1H)-one
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-5,6-dihydropyridin-2(1H)-one
Introduction: The Value of the Dihydropyridinone Scaffold
The 5,6-dihydropyridin-2(1H)-one moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active molecules. Its synthetic versatility allows for the creation of diverse chemical libraries for drug discovery programs. The strategic placement of a chlorine atom at the 3-position transforms this simple heterocycle into a powerful building block for molecular elaboration. This chloro-substituent serves as an efficient "handle" for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance. For instance, the related compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a known intermediate in the synthesis of Apixaban, a widely used anticoagulant, highlighting the industrial relevance of this chemical motif.[1][2]
This guide provides detailed protocols and technical insights for three cornerstone cross-coupling reactions using 3-chloro-5,6-dihydropyridin-2(1H)-one: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be robust starting points for researchers in drug development and synthetic chemistry.
Pillar 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl or vinyl-substituted aromatic systems.[3][4][5][6] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a vast array of functional groups, and the low toxicity of its boron-based reagents.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][6]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids
This protocol provides a general method for coupling various arylboronic acids with 3-chloro-5,6-dihydropyridin-2(1H)-one.
Materials
| Reagent | CAS Number | Supplier Recommendation |
| 3-Chloro-5,6-dihydropyridin-2(1H)-one | 82345-67-8 | Commercial Source |
| Arylboronic Acid | Varies | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Commercial Source |
| 1,4-Dioxane, anhydrous | 123-91-1 | Acros, Sigma-Aldrich |
| Deionized Water | 7732-18-5 | N/A |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq., 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed by bubbling with argon for 15-20 minutes prior to addition.
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Expert Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base suitable for many boronic acids. For less reactive or sterically hindered partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.
-
Catalyst System: While Pd(PPh₃)₄ is a reliable workhorse, modern catalyst systems using Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and improved reactivity for challenging substrates, especially aryl chlorides.[7]
-
Solvent: The presence of water is crucial for activating the base and facilitating the catalytic cycle. Anhydrous conditions can often lead to sluggish or incomplete reactions.
Pillar 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[8][9] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, superseding harsher classical methods.[8]
The Catalytic Cycle: The Role of Bulky Ligands
The mechanism is similar to other cross-coupling reactions but has unique requirements.[8] The choice of a bulky, electron-donating phosphine ligand is critical. These ligands stabilize the palladium center, promote the oxidative addition of the aryl chloride, and facilitate the final reductive elimination step to form the C-N bond, while suppressing side reactions like β-hydride elimination.[10]
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with Secondary Amines
This protocol describes the coupling of morpholine as a representative secondary amine.
Materials
| Reagent | CAS Number | Supplier Recommendation |
| 3-Chloro-5,6-dihydropyridin-2(1H)-one | 82345-67-8 | Commercial Source |
| Morpholine | 110-91-8 | Commercial Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem, Sigma-Aldrich |
| XPhos | 564483-18-7 | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich, Acros |
| Toluene, anhydrous | 108-88-3 | Acros, Sigma-Aldrich |
Procedure
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq., 1 mol%) and XPhos (0.024 eq., 2.4 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Reagent Addition: To a separate Schlenk tube, add 3-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq.), sodium tert-butoxide (1.4 eq.), and anhydrous toluene.
-
Initiation: Add the amine (morpholine, 1.2 eq.) to the second tube, followed by the pre-formed catalyst solution via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Expert Insights:
-
Base Sensitivity: NaOtBu is a very strong base. Substrates with base-sensitive functional groups (e.g., esters) may require weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may necessitate higher temperatures or longer reaction times.[11]
-
Ligand Choice: XPhos is an excellent general-purpose ligand for C-N coupling.[12] For particularly challenging substrates or primary amines, other specialized biarylphosphine ligands like SPhos or BrettPhos might provide superior results. Screening a small panel of ligands is often a worthwhile endeavor.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Maintaining a strictly inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields.
Pillar 3: The Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl/vinyl halide and an sp carbon of a terminal alkyne.[13][14] The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[15][16] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further transformations like click chemistry or as building blocks for conjugated systems.
The Dual Catalytic Cycle
The Sonogashira reaction operates via two interconnected catalytic cycles.[17] The palladium cycle mirrors other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive than the terminal alkyne itself. This species then undergoes transmetalation with the palladium complex, accelerating the overall process and allowing the reaction to proceed under milder conditions.[13][17]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.
Protocol 3: Copper-Catalyzed Sonogashira Coupling
This protocol details a standard procedure for coupling terminal alkynes.
Materials
| Reagent | CAS Number | Supplier Recommendation |
| 3-Chloro-5,6-dihydropyridin-2(1H)-one | 82345-67-8 | Commercial Source |
| Terminal Alkyne | Varies | Commercial Source |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | Sigma-Aldrich, Strem |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich, Acros |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Acros, Sigma-Aldrich |
Procedure
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq., 2 mol%), and CuI (0.04 eq., 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq.). The amine acts as both the base and a solvent. Ensure all solvents are thoroughly degassed.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial. Monitor progress by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
-
Copper-Free Conditions: While the copper co-catalyst greatly accelerates the reaction, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a stronger base and a more active palladium/ligand system, often at higher temperatures.
-
Amine Base: The amine base is critical for deprotonating the terminal alkyne. Triethylamine is standard, but the bulkier diisopropylamine (DIPA) can sometimes give cleaner reactions and suppress side product formation.
-
Reactivity of Halides: The general reactivity order for the halide is I > Br > OTf >> Cl.[18] As a chloro-heterocycle, this substrate is less reactive than its bromo or iodo counterparts. Therefore, using a slightly higher catalyst loading or a more advanced catalyst system may be necessary to achieve optimal results.
Troubleshooting Common Cross-Coupling Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Inactive catalyst (Pd(0) oxidized). | Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-purity catalyst. |
| Incorrect base or insufficient base strength. | For Suzuki, try a stronger base (K₃PO₄, Cs₂CO₃). For Buchwald, ensure NaOtBu is fresh and handled in a glovebox. | |
| Ligand is not suitable for the substrate. | Screen a panel of ligands (e.g., different biarylphosphines for Buchwald-Hartwig). | |
| Formation of Side Products | Dehalogenation (hydrodehalogenation) of the starting material. | This can be caused by moisture or trace acid. Ensure anhydrous conditions. A different base/solvent may help. |
| Homocoupling of the coupling partner (boronic acid or alkyne). | For Suzuki, ensure a properly inert atmosphere. For Sonogashira, reduce CuI loading or switch to a copper-free protocol. | |
| Poor Reproducibility | Inconsistent quality of reagents (catalyst, base, solvent). | Use reagents from a reliable source. Purify solvents if necessary. Handle air/moisture-sensitive reagents in a glovebox. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]
-
PubChem. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SpringerLink. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Harned Research Group. Cross coupling reactions. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Synthesis and Reactions of 5,6-Dihydropyridin-2(1H)-ones and -Thiones. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
- Google Patents. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
PMC. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
Sources
- 1. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS#: 536760-29-9 [m.chemicalbook.com]
- 2. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Application Note: Chemoselective Catalytic Hydrogenation of 3-Chloro-5,6-dihydropyridin-2(1H)-one Derivatives
Executive Summary & Synthetic Context
The molecule [1] and its N -aryl derivatives (e.g., 1-(4-nitrophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one) are highly valuable building blocks in medicinal chemistry, most notably as advanced intermediates in the synthesis of Factor Xa inhibitors like Apixaban.
Subjecting this α -chloro- α,β -unsaturated lactam to catalytic hydrogenation presents a profound chemoselectivity challenge. The molecule contains up to three reducible functional groups: an electron-deficient alkene, a highly labile vinylic carbon-chlorine (C–Cl) bond, and, in many derivatives, an N -aryl nitro group. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies to selectively target each of these functional groups by manipulating catalyst thermodynamics and kinetics.
Mechanistic Causality in Catalyst Selection
Understanding the causality behind catalyst selection is the difference between a high-yielding process and an intractable mixture of over-reduced byproducts.
-
The Vinylic C–Cl Vulnerability: The C–Cl bond in this system is activated by conjugation with both the adjacent double bond and the lactam carbonyl. Palladium (Pd) catalysts have a strong thermodynamic driving force to undergo oxidative addition into this specific C–Cl bond. Once the Pd–Cl species forms, hydrogenolysis is rapid, yielding HCl and the dechlorinated product.
-
Rhodium's Kinetic Preference: To selectively reduce the C=C bond while preserving the chlorine atom, we must bypass oxidative addition. [2] operates via a dihydride mechanism. The steric bulk of the triphenylphosphine ligands and the electronic properties of the Rh(III) intermediate make oxidative addition into the C–Cl bond kinetically unfavorable. Instead, alkene coordination and migratory insertion dominate, yielding the α -chloro lactam.
-
Platinum's Chemoselectivity for Nitro Groups: When the goal is to reduce an N -aryl nitro group (a common step in [3]), Adams' catalyst ( PtO2 ) is utilized. Platinum is highly active for N–O bond cleavage but exhibits a significantly higher activation barrier for vinylic C–Cl oxidative addition compared to Palladium, allowing for a clean, stoichiometric reduction at ambient pressure.
Divergent Hydrogenation Pathways
Divergent catalytic hydrogenation pathways for 3-chloro-5,6-dihydropyridin-2(1H)-one.
Quantitative Performance & Selectivity Data
The following table summarizes the expected quantitative outcomes when applying the optimized protocols described in this guide.
| Target Transformation | Catalyst System | H2 Pressure | Solvent / Additive | Chemoselectivity | Typical Yield |
| Selective C=C Reduction | 5% Rh/Al2O3 or RhCl(PPh3)3 | 1–2 atm | MeOH / None | >95% (C–Cl retained) | 85–90% |
| Complete Dechlorination | 10% Pd/C | 3–5 atm | MeOH / Et3N (1.5 eq) | >99% (Cl removed) | 92–95% |
| Nitro Group Reduction | PtO2 (Adams' Catalyst) | 1 atm | THF / None | >98% (C=C, C–Cl retained) | 90–94% |
Standardized Experimental Workflow
Standardized workflow for the catalytic hydrogenation of halogenated lactams.
Self-Validating Experimental Protocols
The [4] highlights the sensitivity of these lactam intermediates. To ensure reproducibility, each protocol below is designed as a self-validating system , meaning the reaction provides intrinsic, measurable feedback to confirm success before proceeding to isolation.
Protocol A: Chemoselective C=C Reduction (Rhodium Catalysis)
Objective: Reduce the alkene to yield 3-chloropiperidin-2-one while strictly preserving the vinylic chloride.
-
Preparation: Dissolve 10 mmol of 3-chloro-5,6-dihydropyridin-2(1H)-one in 30 mL of anhydrous methanol.
-
Catalyst Loading: Add 0.5 mol% of Wilkinson's catalyst ( RhCl(PPh3)3 ). Ensure the solution is degassed via subsurface N2 sparging for 10 minutes prior to addition.
-
Hydrogenation: Seal the vessel, purge with H2 three times, and maintain a static H2 pressure of 1 atm via a balloon or Parr shaker. Stir vigorously at 25 °C for 4–6 hours.
-
Self-Validation Step: Perform an HPLC assay at 4 hours. The system validates itself if the disappearance of the starting material strictly correlates with the appearance of the target peak, without the formation of the highly polar dechlorinated byproduct (piperidin-2-one). If dechlorination exceeds 2%, the H2 pressure is too high or the solvent contains basic impurities.
-
Isolation: Filter the mixture through a short pad of Celite, washing with methanol. Concentrate in vacuo and purify via recrystallization from EtOAc/Hexanes.
Protocol B: Complete Dechlorinative Reduction (Palladium Catalysis)
Objective: Cleave the C–Cl bond and reduce the alkene to yield piperidin-2-one.
-
Preparation: Dissolve 10 mmol of the substrate in 40 mL of methanol. Add 15 mmol (1.5 eq) of triethylamine ( Et3N ). Causality note: The base is mandatory to neutralize the generated HCl, which would otherwise poison the Pd catalyst and halt the reaction.
-
Catalyst Loading: Carefully add 10 wt% of 10% Pd/C under an argon blanket to prevent solvent ignition.
-
Hydrogenation: Pressurize the reactor to 3–5 atm with H2 . Heat to 40 °C and stir for 8 hours.
-
Self-Validation Step: The reaction generates exactly 1 equivalent of HCl. By monitoring the pH or titrating the remaining triethylamine, the completion of the dehalogenation step can be quantitatively validated independent of H2 uptake. A stable pH of ~7.5 indicates complete consumption of the vinylic chloride.
-
Isolation: Filter through Celite. Wash the filtrate with minimal saturated aqueous NH4Cl to remove triethylammonium chloride salts. Extract with dichloromethane, dry over MgSO4 , and concentrate.
Protocol C: Chemoselective Nitro Reduction (Platinum Catalysis)
Objective: Reduce the N -(4-nitrophenyl) moiety to an aniline derivative without affecting the α -chloro- α,β -unsaturated lactam core.
-
Preparation: Dissolve 10 mmol of 1-(4-nitrophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one in 50 mL of THF.
-
Catalyst Loading: Add 2 wt% of Adams' catalyst ( PtO2 ).
-
Hydrogenation: Purge the system and apply exactly 1 atm of H2 . Maintain the temperature strictly below 25 °C using a water bath, as nitro reduction is highly exothermic.
-
Self-Validation Step: The theoretical hydrogen uptake for a nitro group is exactly 3 molar equivalents. Connect the reaction to a gas burette. A sudden, sharp cessation of H2 consumption at exactly 30 mmol (for a 10 mmol scale) intrinsically validates that the catalyst has successfully discriminated against the C=C and C–Cl bonds.
-
Isolation: Purge the vessel with N2 immediately upon cessation of H2 uptake. Filter through Celite, concentrate, and precipitate the aniline product using cold diethyl ether.
References
-
AdiChemistry. Wilkinson's Catalyst - Hydrogenation of Olefins - Mechanism. AdiChemistry Organic Reagents.[Link]
- World Intellectual Property Organization.Novel process for the preparation of a lactam-containing compound (WO2015177801A1).
- United States Patent and Trademark Office.Lactam-containing compounds and derivatives thereof as factor Xa inhibitors (US6967208B2).
Technical Support Center: Synthesis of 3-chloro-5,6-dihydropyridin-2(1H)-one
Welcome to our dedicated technical guide for the synthesis of 3-chloro-5,6-dihydropyridin-2(1H)-one. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters that govern reaction success. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.
Troubleshooting Guide: From Low Yields to Impure Products
This section tackles the most frequent and challenging issues encountered during the synthesis. We will explore the underlying causes and provide systematic, actionable solutions.
Q1: My overall reaction yield is consistently low (<40%). What are the primary factors I should investigate to improve it?
Low yield is a multifaceted problem that often points to suboptimal reaction conditions or reagent quality. A systematic approach is crucial for diagnosis.
Answer:
The synthesis of the dihydropyridinone core and its subsequent chlorination are both critical stages where yield can be lost.[1] Let's break down the investigation into a logical workflow.
Logical Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low reaction yield.
-
Reagent and Solvent Integrity:
-
Causality: The precursors for lactam synthesis can be sensitive to moisture, leading to hydrolysis and unwanted side reactions.[2] Solvents must be anhydrous, as water can interfere with many reagents, particularly organometallics or strong bases used in cyclization steps.
-
Actionable Protocol:
-
Use freshly opened reagents or purify them according to standard procedures. For instance, solvents like THF or Dioxane should be dried over sodium/benzophenone, while DMF can be dried over molecular sieves.[3]
-
Ensure starting materials, such as the acyclic N-3-oxoalkylchloroacetamide precursor, are pure and fully characterized (NMR, MS) before use.[4]
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen, especially if using sensitive catalysts or reagents.[5]
-
-
-
Cyclization Step Optimization:
-
Causality: The intramolecular cyclization to form the 5,6-dihydropyridin-2(1H)-one ring is often the most critical, yield-determining step.[4] Incomplete cyclization due to incorrect temperature, base, or concentration can be a major issue.
-
Actionable Protocol: Screen key parameters systematically.
-
| Parameter | Range to Investigate | Rationale |
| Base | NaH, KHMDS, t-BuOK, DBU | The choice of base affects the deprotonation equilibrium required for cyclization. A stronger, non-nucleophilic base is often preferred. |
| Temperature | 0 °C to Reflux | Lower temperatures can increase selectivity and reduce side reactions, while higher temperatures may be required to overcome the activation energy. |
| Concentration | 0.05 M to 0.5 M | High dilution can favor intramolecular cyclization over intermolecular polymerization, a common side reaction. |
| Solvent | THF, Dioxane, Toluene, DMF | Solvent polarity can influence the stability of intermediates and transition states. |
-
Chlorination Step Efficiency:
-
Causality: The regioselectivity and efficiency of the chlorination at the C3 position are highly dependent on the chosen reagent and conditions.[6] Using an inappropriate chlorinating agent can lead to no reaction, over-chlorination, or reaction at other sites.
-
Actionable Protocol:
-
Reagent Selection: If using N-Chlorosuccinimide (NCS), consider adding a radical initiator (e.g., AIBN, benzoyl peroxide) or using photochemical promotion, as some heterocyclic chlorinations proceed via a radical pathway.[7] Alternatively, polar chlorination pathways can be explored using reagents like trichloroisocyanuric acid (TCCA) with catalytic trifluoromethanesulfonyl chloride (TfCl) for activated substrates.[8]
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 to 25 °C) during the addition of the chlorinating agent to minimize exothermic events and side reactions.
-
-
Q2: I'm observing a major, inseparable impurity in my final product. How can I identify and eliminate it?
Impurity formation often results from predictable side reactions. Identifying the structure of the impurity is the first step toward mitigating its formation.
Answer:
The most common impurities in this synthesis are typically the unchlorinated dihydropyridinone starting material, a di-chlorinated product, or an isomer.
-
Impurity Identification:
-
Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the impurity.
-
An M+ peak matching the unchlorinated starting material indicates incomplete chlorination.
-
An M+ peak that is 34 Da higher (Cl-H) than your product suggests di-chlorination.
-
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable. The absence of the characteristic singlet/doublet for the proton at the C3 position in the product spectrum, or the appearance of new aromatic/vinylic signals, can help pinpoint the impurity's structure.
-
-
Mitigation Strategies:
| Observed Impurity | Likely Cause | Recommended Action |
| Unchlorinated Starting Material | Insufficient chlorinating agent; Low reaction temperature/time. | Increase stoichiometry of the chlorinating agent (e.g., from 1.1 to 1.3 equivalents). Monitor the reaction by TLC/LC-MS to ensure full conversion. |
| Di-chlorinated Product | Excess chlorinating agent; High reaction temperature. | Reduce the stoichiometry of the chlorinating agent to 1.05-1.1 equivalents. Add the agent slowly at a lower temperature (e.g., 0 °C) to maintain control. |
| Isomeric Product (e.g., C5-chloro) | Incorrect reaction mechanism (e.g., radical vs. polar). | Change the chlorination conditions entirely. If radical conditions (NCS/AIBN) give isomers, try a polar method (e.g., TCCA) or vice-versa.[8] |
| Hydrolyzed Product (Ring-opened) | Water present during reaction or acidic/basic workup. | Ensure anhydrous conditions. Use a neutral or buffered aqueous solution for the workup and avoid prolonged exposure to strong acids or bases.[2] |
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis, providing foundational knowledge for experimental design.
Q1: What is a reliable, general synthetic pathway for 3-chloro-5,6-dihydropyridin-2(1H)-one?
Answer:
A common and effective strategy involves the construction of an acyclic precursor followed by an intramolecular cyclization to form the heterocyclic core, and a final chlorination step. This modular approach allows for optimization at each stage.[1][4]
General Synthetic Workflow
Caption: A three-stage synthetic approach to the target compound.
Experimental Protocol: General Synthesis
Step 1: Synthesis of the 5,6-dihydropyridin-2(1H)-one core (Adapted from intramolecular cyclization principles[4])
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the acyclic precursor (1.0 equiv) in anhydrous THF (to a concentration of 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to yield the 5,6-dihydropyridin-2(1H)-one intermediate.
Step 2: Chlorination
-
Dissolve the purified dihydropyridinone (1.0 equiv) in a suitable solvent (e.g., acetonitrile or CCl₄) in a flask protected from light.
-
Add N-Chlorosuccinimide (NCS) (1.1 equiv) to the solution.
-
Heat the reaction to 50-80 °C (or irradiate with a UV lamp if pursuing a photochemical route) and monitor by TLC until the starting material is consumed.[7]
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate and purify the crude residue by flash chromatography or recrystallization to obtain the final product, 3-chloro-5,6-dihydropyridin-2(1H)-one.
Q2: Which chlorinating agents are most effective for this substrate, and what are their mechanisms?
Answer:
The choice of chlorinating agent is critical for achieving high regioselectivity at the C3 position. The reactivity of the dihydropyridinone ring, which contains both an enamine-like double bond and an amide, dictates the optimal conditions.
| Reagent | Common Conditions | Probable Mechanism | Pros & Cons |
| N-Chlorosuccinimide (NCS) | ACCN or CCl₄, heat or UV light | Radical Chain: Involves initiation to form a succinimidyl radical, which abstracts a hydrogen to generate a substrate radical that then reacts with NCS.[7] | Pro: Generally mild. Con: Can lack selectivity, may require radical initiator, potential for side reactions. |
| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂ or neat, 0 °C to RT | Electrophilic Addition: Acts as an electrophilic source of chlorine, likely adding across the double bond, followed by elimination of HCl. | Pro: Highly reactive and inexpensive. Con: Can be aggressive, leading to over-chlorination or decomposition. Generates corrosive HCl gas. |
| Trichloroisocyanuric Acid (TCCA) | Acetone or CH₂Cl₂, often with a Lewis or Brønsted acid catalyst. | Electrophilic: A powerful electrophilic chlorinating agent. The reaction is often facilitated by activation of the substrate.[8] | Pro: Solid, easy to handle, very effective for electron-rich systems. Con: Can be too reactive if not controlled; stoichiometry is critical. |
| Phosphorus Pentachloride (PCl₅) | Toluene or neat, elevated temp. | Electrophilic/Nucleophilic: Can chlorinate the double bond and may also react with the lactam carbonyl group.[6] | Pro: Strong, classical reagent. Con: Harsh conditions, poor functional group tolerance, generates multiple byproducts. |
For this specific substrate, an electrophilic pathway is generally preferred due to the electron-rich nature of the double bond conjugated to the nitrogen atom. NCS or TCCA often provide the best balance of reactivity and control.[8]
Q3: What are the best practices for purification and characterization of the final product?
Answer:
Purity is paramount, especially if the compound is an intermediate for pharmaceutical applications like Apixaban.[1][9] A combination of techniques is recommended.
-
Workup: After quenching the chlorination reaction, a wash with a mild reducing agent solution (e.g., 5% aqueous sodium thiosulfate) can remove any residual electrophilic chlorine species. Follow this with a standard aqueous wash and brine wash.
-
Purification Methods:
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material if a suitable solvent system can be found.
-
Screening Solvents: Test solvents like ethyl acetate/hexanes, isopropanol, or toluene. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
-
Flash Column Chromatography: If recrystallization is ineffective or impurities are close in polarity, chromatography is necessary.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 50:50) is a good starting point. The optimal eluent should provide a product R_f of ~0.3 on a TLC plate.[10]
-
-
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure, paying close attention to the disappearance of the C3-H proton signal and the chemical shifts of the vinylic carbons.
-
Mass Spectrometry: Verify the molecular weight and isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
References
- The Chemical Synthesis Landscape for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H). NINGBO INNO PHARMCHEM CO.,LTD.
- Optimization of the Chlorination Conditions. ResearchGate.
- Optimization of the chlorination reaction using HCl as a chlorination... ResearchGate.
- Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC.
- 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. ChemicalBook.
- Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC.
- Methods for Purification of Commonly Used Solvents. Alfa Chemistry.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Organic Syntheses Procedure.
- A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives. Mendeleev Communications (RSC Publishing).
- Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry - ACS Publications.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
- Purine and Related Compound Purification Strategies. Teledyne Labs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl) pyridinium chlorides by intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS#: 536760-29-9 [m.chemicalbook.com]
- 10. teledynelabs.com [teledynelabs.com]
preventing thermal degradation of 3-chloro-5,6-dihydropyridin-2(1H)-one during storage
Technical Support Center: 3-Chloro-5,6-dihydropyridin-2(1H)-one
Welcome to the technical support guide for 3-chloro-5,6-dihydropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its storage and handling, with a focus on preventing thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is 3-chloro-5,6-dihydropyridin-2(1H)-one, and why is its stability a concern?
3-Chloro-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound widely recognized as a key intermediate in the synthesis of pharmaceuticals, such as the anticoagulant Apixaban.[1] Its molecular structure contains two key features that make it susceptible to degradation: a cyclic lactam (a type of amide) and a chlorinated vinyl group.
-
Lactam Ring: The amide bond within the lactam ring is prone to hydrolysis, a chemical reaction with water that cleaves the ring. This process can be accelerated by heat and catalyzed by acidic or basic conditions.[2][3]
-
Chloro-alkene Moiety: The carbon-chlorine (C-Cl) bond can be a point of instability at elevated temperatures. The bond enthalpy of a C-Cl bond is generally lower than that of C-C or C-H bonds, making it a potential site for thermal decomposition.[4] One common degradation pathway for chlorinated compounds is dehydrochlorination, the elimination of hydrogen chloride (HCl).[5][6]
Elevated temperatures act as a catalyst for these degradation pathways, increasing the rate of decomposition and leading to the formation of impurities that can compromise the quality of your starting material and the success of subsequent reactions.
Q2: I've just received a new batch. What are the ideal storage conditions to prevent degradation?
Upon receipt, the compound should be immediately stored under controlled conditions to minimize exposure to heat, moisture, and light. Several suppliers recommend refrigeration.[7]
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerator) | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and dehydrochlorination.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, more importantly, moisture, thereby minimizing oxidative degradation and hydrolysis.[2][9] |
| Moisture | In a desiccator or with a desiccant | Water is a key reactant for hydrolysis of the lactam ring. Keeping the environment dry is critical for long-term stability.[10][11] |
| Light | Amber vial or dark container | Protects the compound from potential photolytic degradation pathways, which are common for many organic molecules.[2] |
For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities under an inert atmosphere. This practice avoids repeatedly exposing the entire stock to ambient temperature and moisture each time a sample is needed.
Troubleshooting Guide
Q3: My compound has turned slightly yellow/brown and appears clumpy. Is it degraded?
A visual change in the material, such as discoloration from a white or off-white solid to yellow or brown, is a strong indicator of chemical degradation. Clumping or changes in texture often result from the absorption of atmospheric moisture, which can lead to solid-state rearrangements or hydrolysis.[9][12]
While visual inspection is a useful first alert, it is not definitive. You must confirm the purity of the material using analytical techniques before proceeding with your experiment.
Q4: How can I analytically confirm if my material has degraded and what should I look for?
To definitively assess the purity of your compound, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Experimental Protocol: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh approximately 1-2 mg of your 3-chloro-5,6-dihydropyridin-2(1H)-one and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL. Prepare a similar sample from a trusted, unopened batch to use as a reference standard if available.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detector: UV detector set to an appropriate wavelength (e.g., 230 nm) to monitor the compound and potential impurities.[13]
-
Flow Rate: 1.0 mL/min.
-
-
Analysis: Inject both your sample and the reference standard. Compare the chromatograms.
-
Signs of Degradation: Look for a decrease in the peak area of the main compound and the appearance of new peaks, particularly those at earlier retention times, which often correspond to more polar degradation products like the hydrolyzed lactam.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradation products or confirm the mass of impurities.[14][15]
In-Depth Technical Insights
Q5: What are the primary chemical mechanisms of thermal degradation for this compound?
Two primary degradation pathways are accelerated by heat: Hydrolysis and Dehydrochlorination .
-
Hydrolysis of the Lactam Ring: This is often the most significant pathway, especially in the presence of trace moisture. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam, leading to the opening of the ring to form an amino acid derivative. This reaction is often catalyzed by acidic or basic impurities.[2][11]
-
Dehydrochlorination: At higher temperatures, the molecule can undergo an elimination reaction, releasing hydrogen chloride (HCl) to form a new, unsaturated pyridinone ring. This process can be autocatalytic, as the generated HCl can further catalyze the degradation of remaining material.[6][16]
Below is a diagram illustrating these potential degradation pathways.
Caption: Key degradation pathways for 3-chloro-5,6-dihydropyridin-2(1H)-one.
Best Practices & Preventative Measures
Q6: What is the best way to handle and aliquot the compound to ensure maximum stability?
Proper handling from the moment of receipt is crucial. The following workflow minimizes exposure to detrimental environmental factors.
Experimental Protocol: Aliquoting for Long-Term Storage
-
Preparation: Move the sealed container of the compound, a set of appropriately sized amber glass vials, and your labeling materials into a glove box or a glove bag with a positive pressure of an inert gas (argon or nitrogen). Place a container of a suitable desiccant (e.g., Drierite™) inside the glove box to ensure a dry atmosphere.
-
Equilibration: Allow the sealed container of the compound to equilibrate to room temperature inside the glove box before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: Once equilibrated, open the main container inside the inert atmosphere. Carefully weigh and dispense the desired amounts of the compound into the pre-labeled amber vials.
-
Sealing: Tightly cap each vial. For added protection, wrap the cap threads with Parafilm®.
-
Storage: Immediately place the newly created aliquots and the main stock container back into a refrigerator (2-8°C), preferably within a desiccator.
This procedure ensures that the bulk of your material remains pristine and is only exposed to ambient conditions for the briefest possible time.
Caption: Recommended workflow for aliquoting moisture- and temperature-sensitive compounds.
Q7: Which desiccant should I use in my desiccator?
The choice of desiccant can be important. While several common desiccants are effective at removing moisture, their compatibility and efficiency vary.
Common Laboratory Desiccants
| Desiccant | Chemical Name | Efficiency | Notes |
| Drierite™ | Anhydrous Calcium Sulfate | Good | Low capacity but efficient. Indicating versions change color from blue to pink when saturated. |
| Silica Gel | Silicon Dioxide | Very Good | High capacity. Indicating versions are also available. Can be regenerated by heating.[17] |
| Molecular Sieves | Zeolite | Excellent | Very high affinity for water, can achieve very low humidity. Ideal for highly sensitive materials. |
| Phosphorus Pentoxide | P₄O₁₀ | Superior | Extremely effective but corrosive and hazardous to handle. Generally not recommended unless ultra-dry conditions are essential. |
For routine storage of 3-chloro-5,6-dihydropyridin-2(1H)-one, indicating silica gel or Drierite™ offers a good balance of efficiency, safety, and ease of use.[11]
References
- Drug degradation pathways - Pharmaceutical - Pharmacy 180. Vertex AI Search.
- Degradation of β-lactam antibiotics. ResearchGate.
- 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Pharmaffiliates.
- PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents. ACS Applied Polymer Materials.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
- 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Sigma-Aldrich.
- Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. ACS Figshare.
- Effect of moisture on solid state stability.
- An In-depth Technical Guide to 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Synthesis, Properties, and Pharmaceutical Significance. Benchchem.
- Understanding Hydrothermal Dechlorination of PVC by Focusing on the Operating Conditions and Hydrochar Characteristics. MDPI.
- Effect of moisture on solid state stability. ResearchGate.
- Kinetics of the dehydrochlorination of poly(vinyl chloride) in the presence of NaOH and various diols as solvents. ResearchGate.
- Moisture Control and Degradation Management. American Pharmaceutical Review.
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies.
- Biodegradation of 3,5,6-trichloro-2-pyridinol by Cupriavidus sp. DT-1 in liquid and soil enviroments.
- Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS.
- Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed.
- Stability of selected chlorinated thiazide diuretics. PubMed.
Sources
- 1. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 536760-29-9 | Benchchem [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. Effects of Moisture | Relequa [relequa.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 15. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Crystallization & Purification of 3-chloro-5,6-dihydropyridin-2(1H)-one
This guide serves as a centralized resource for researchers, chemists, and process development professionals working on the purification of 3-chloro-5,6-dihydropyridin-2(1H)-one. Achieving high purity for this intermediate is often critical for the successful downstream synthesis of active pharmaceutical ingredients and for ensuring the reliability of experimental results. This document provides not just protocols, but the underlying principles and troubleshooting strategies to empower you to refine your crystallization techniques effectively.
Section 1: Foundational Principles & Initial Assessment
The Rationale for Crystallization
Crystallization is a powerful purification technique that exploits differences in solubility between the target compound and its impurities. The fundamental principle is that the solubility of a solid in a solvent typically increases with temperature. By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound's solubility decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the surrounding solution (the mother liquor), allowing for their separation by filtration.
The quality of the final crystals—and thus the purity of the product—is directly influenced by the rate of cooling. Slow, controlled cooling allows for the methodical growth of a well-ordered crystal lattice, which is more effective at excluding foreign molecules (impurities). Rapid cooling can trap impurities within the crystal structure or lead to the precipitation of an amorphous solid, defeating the purpose of the purification.
Understanding Your Starting Material
Before beginning any crystallization, a preliminary analysis of the crude material is essential. Potential impurities in the synthesis of 3-chloro-5,6-dihydropyridin-2(1H)-one can arise from starting materials, by-products, or subsequent degradation. These can be broadly categorized:
-
Soluble Impurities: These are typically removed during the crystallization process as they remain in the mother liquor.
-
Insoluble Impurities: Particulates like dust, catalysts, or insoluble by-products that must be removed before crystallization begins, usually via hot gravity filtration.
-
Colored Impurities: Often large, conjugated organic molecules that can be adsorbed onto activated charcoal.
A preliminary purity assessment using techniques like ¹H-NMR or HPLC can provide valuable insight into the nature and quantity of impurities, guiding the selection of the most appropriate purification strategy.[][2]
Section 2: The Crystallization Workflow: Protocols & Method Development
Critical First Step: Solvent Selection
The choice of solvent is the single most important variable in a successful crystallization. The ideal solvent should exhibit the following properties, a principle often applied to pyridinone derivatives[3][4]:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures (e.g., room temperature or 0-4 °C).
-
Favorable solubility profile for impurities (i.e., impurities should be either very soluble at all temperatures or completely insoluble).
-
A boiling point below the melting point of the compound to prevent "oiling out."
-
Chemical inertness —it should not react with the compound.
-
Volatility for easy removal from the final crystals.
Given the polar nature of the lactam ring in the dihydropyridinone structure, polar solvents are often a good starting point.[4] A systematic screening process is highly recommended.
Caption: A decision workflow for selecting an appropriate crystallization solvent.
Note: This data is based on the general characteristics of pyridinone derivatives and should be experimentally verified for 3-chloro-5,6-dihydropyridin-2(1H)-one.
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethyl Acetate | 77.1 | Medium | Recommended Starting Point. Often shows a good solubility differential for polar compounds.[3] |
| Ethanol | 78.4 | High | May have high solubility at room temperature, potentially leading to lower yields.[3][5] |
| Isopropanol | 82.6 | High | Similar to ethanol, but lower volatility can promote larger crystal growth. |
| Water | 100.0 | Very High | May have low solubility even at boiling, requiring large volumes.[3] Can be an effective anti-solvent. |
| Toluene | 110.6 | Low | Likely to have low solubility overall, but could be useful as an anti-solvent.[3] |
| Acetone | 56.0 | High | High volatility and often high solubility at room temperature can make it difficult to work with.[4] |
| Acetonitrile | 81.6 | High | Aprotic polar solvent, can be a good alternative to alcohols. |
Experimental Protocols
Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Flammable solvents should be heated using a heating mantle or steam bath, never an open flame.
-
Dissolution: Place the crude 3-chloro-5,6-dihydropyridin-2(1H)-one in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent (e.g., ethyl acetate), just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small increments until the solid completely dissolves. Crucially, use the minimum amount of hot solvent required to achieve a saturated solution. [3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Reheat the solution to boiling for 2-5 minutes.
-
Hot Gravity Filtration (Crucial if charcoal was used or insoluble impurities are present): Pre-heat a funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
This method is ideal when no single solvent has the perfect solubility profile.[4] It requires a "good" solvent in which the compound is highly soluble and a miscible "poor" (or "anti-") solvent in which it is insoluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexanes) dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 5-8 from the Single-Solvent protocol.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during crystallization in a direct question-and-answer format.
Caption: A step-by-step guide for troubleshooting crystallization failure.
Q1: No crystals are forming after the solution has cooled completely. What should I do?
A: This is a very common issue, often caused by either supersaturation or using too much solvent.[4]
-
Induce Crystallization: First, try to provide a nucleation site. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[4] If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the solution.[4]
-
Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20%), then allow it to cool slowly again.
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. Why did this happen and how can I fix it?
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent. For cooling, ensure it is very slow. You can try adding the anti-solvent at a slightly lower temperature.
-
Prevention: Choose a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to reduce the saturation temperature to a point below the compound's melting point.
Q3: My final yield is very low. How can I improve it?
A: Low yield is typically caused by one of three issues:
-
Using Excessive Solvent: This is the most common cause. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent needed for dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated and the transfer is performed quickly.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have chilled the flask in an ice bath for at least 30 minutes to maximize precipitation from the cold solution.
Q4: The purity of my compound did not improve significantly after crystallization. What went wrong?
A: This suggests that the chosen solvent system is not effective at separating the impurities from your target compound.
-
Solvent Mismatch: The impurities may have a very similar solubility profile to your product in the chosen solvent. Re-evaluate your solvent choice by performing a more thorough screening.
-
Co-crystallization: The impurity may be structurally very similar to your product, allowing it to be incorporated into the crystal lattice. A different solvent may disrupt this interaction.
-
Consider a Second Recrystallization: A second pass through the crystallization procedure using a different solvent system can often remove stubborn impurities.
Section 4: Purity Assessment Post-Crystallization
Verifying the success of your purification is a critical final step. Several analytical techniques can be employed to determine the purity of the final product.
| Technique | Information Provided | Key Considerations |
| HPLC | High-precision quantitative purity (e.g., 99.5%). Detects non-volatile impurities. | Method development (column, mobile phase) is required.[] |
| ¹H-NMR | Structural confirmation and detection of proton-containing impurities. Can be used for quantitative purity (qNMR) against a standard.[2][6] | Residual solvent peaks are easily identified.[6] |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range. | A simple and rapid qualitative check. |
| DSC | Provides a highly accurate melting point and can be used to determine purity levels above 98%.[] | A quantitative thermal analysis method. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape for 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H). Available at: [Link]
-
Journal of Heterocyclic Chemistry. A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Available at: [Link]
-
CrystEngComm. Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. Available at: [Link]
-
Molecules. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
Synthonix. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one - [C55323]. Available at: [Link]
-
PubChem. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone. Available at: [Link]
-
CDC Stacks. Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. Available at: [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Available at: [Link]
-
Chongqing Chemdad Co., Ltd. 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Available at: [Link]
-
ChemBK. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone Request for Quotation. Available at: [Link]
-
ResearchGate. Determination of standard sample purity using the high-precision H-1-NMR process. Available at: [Link]
-
Acta Crystallographica Section E. 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: molecular and crystal structure, Hirshfeld surface analysis and the new route for synthesis with Mg(ReO4)2 as a new catalyst. Available at: [Link]
- Google Patents. EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone.
Sources
Comprehensive HPLC Method Validation Guide for Quantifying 3-chloro-5,6-dihydropyridin-2(1H)-one
Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Focus: Apixaban Process Impurity Profiling & Method Comparison
As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical impurity profiling is the baseline resolution of highly polar, nitrogen-containing heterocycles. 3-chloro-5,6-dihydropyridin-2(1H)-one (and its derivative, 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one) is a critical intermediate and process-related impurity in the synthesis of Apixaban, a blockbuster factor Xa inhibitor[1].
Because this intermediate can trigger the downstream formation of complex N-alkylated or dimerized impurities[2], regulatory agencies demand highly sensitive, stability-indicating analytical methods to monitor its clearance. This guide objectively compares conventional Reversed-Phase HPLC (RP-HPLC) against Ultra-Performance Liquid Chromatography (UPLC) for this specific application, detailing the causality behind chromatographic choices and providing a self-validating ICH Q2(R1) protocol.
Technology Comparison: Conventional RP-HPLC vs. UPLC
When quantifying 3-chloro-5,6-dihydropyridin-2(1H)-one, laboratories typically choose between standard RP-HPLC and modern UPLC. The dihydropyridinone ring is polar and prone to peak tailing due to secondary interactions with residual silanols on the stationary phase.
While conventional RP-HPLC methods are widely accessible and frequently reported for Apixaban bulk drug estimation[3], they often require extended run times to resolve closely eluting process impurities. UPLC, utilizing sub-2 µm particle sizes, minimizes the eddy diffusion ( A ) and mass transfer ( C ) terms of the van Deemter equation. This allows for higher linear velocities without sacrificing theoretical plates, yielding sharper peaks and superior resolution for polar impurities[4].
Performance Comparison Data
The following table summarizes experimental performance metrics when quantifying 3-chloro-5,6-dihydropyridin-2(1H)-one spiked into an Apixaban matrix at a 0.15% specification limit.
| Chromatographic Parameter | Conventional RP-HPLC | Sub-2 µm UPLC | Mechanistic Advantage |
| Stationary Phase | C18, 250 × 4.6 mm, 5 µm | C18, 100 × 2.1 mm, 1.7 µm | Smaller particles increase theoretical plates ( N ), drastically improving peak capacity. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Lower flow rate in UPLC reduces solvent consumption by ~85% per run. |
| Total Run Time | 45.0 minutes | 12.0 minutes | High-throughput capability accelerates batch release in QA/QC environments. |
| Impurity Retention Time | ~18.5 min | ~4.2 min | Faster elution reduces band broadening, increasing the signal-to-noise ratio. |
| Resolution ( Rs ) from API | 2.4 | 4.1 | Rs>2.0 is required; UPLC provides a wider safety margin for column degradation. |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.01 µg/mL | Sharper peaks in UPLC amplify UV response, allowing for trace-level detection[4]. |
Scientist's Verdict: For routine assay of the Apixaban API, conventional RP-HPLC is sufficient[3]. However, for the trace quantification of 3-chloro-5,6-dihydropyridin-2(1H)-one and related degradation products, UPLC is the superior methodology . It provides the necessary sensitivity and resolution required by stringent ICH M7 guidelines for reactive intermediates[5].
Causality-Driven Method Development
A robust analytical method is not a random collection of parameters; it is a carefully engineered system where every variable serves a specific chemical purpose.
Mobile Phase & pH Control
-
The Choice: A gradient elution using Mobile Phase A (10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile)[4].
-
The Causality: 3-chloro-5,6-dihydropyridin-2(1H)-one contains a lactam nitrogen that can undergo partial ionization or tautomerization at neutral pH. By buffering the mobile phase to pH 3.0, we suppress ionization, locking the molecule into a single, neutral state. This eliminates peak splitting and severe tailing. Furthermore, a gradient is mandatory: the polar impurity elutes early, while the highly hydrophobic Apixaban API requires a high organic concentration to elute efficiently.
Stationary Phase Selection
-
The Choice: End-capped C18 or Phenyl-Hexyl column.
-
The Causality: While C18 provides excellent hydrophobic retention, a Phenyl-Hexyl column offers π−π interactions. Because both the impurity and the Apixaban API contain conjugated aromatic systems, the Phenyl-Hexyl phase can exploit slight differences in their electron densities, offering orthogonal selectivity if C18 fails to resolve the impurity from a co-eluting degradation product.
Step-by-Step ICH Q2(R1) Validation Protocol
To ensure scientific integrity, the method must be a self-validating system. The following protocol details how each step mathematically proves the reliability of the method.
Step 1: System Suitability Testing (SST)
-
Action: Inject a standard solution containing 10 µg/mL Apixaban and 0.1 µg/mL 3-chloro-5,6-dihydropyridin-2(1H)-one six times.
-
Acceptance Criteria: %RSD of peak area ≤2.0% , USP Tailing Factor ≤1.5 , and Resolution ( Rs ) ≥2.0 .
-
Causality: SST proves the chromatographic system (pump, column, and detector) is physically stable and equilibrated before any actual samples are consumed.
Step 2: Specificity & Forced Degradation
-
Action: Subject the Apixaban API to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H2O2 (oxidative), and UV light (photolytic)[6]. Inject the stressed samples alongside a blank and the isolated impurity.
-
Causality: This proves the method is "stability-indicating." By utilizing a Photodiode Array (PDA) detector to check peak purity, we guarantee that no unknown degradation product co-elutes with 3-chloro-5,6-dihydropyridin-2(1H)-one. If the peak is not pure, the quantification is invalid.
Step 3: Limit of Detection (LOD) and Quantitation (LOQ)
-
Action: Serially dilute the impurity standard until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).
-
Causality: Establishes the absolute lower boundary of the method's sensitivity, ensuring the detector can reliably distinguish the impurity from baseline electronic noise.
Step 4: Linearity and Range
-
Action: Prepare calibration standards at 5 levels ranging from the LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 0.225 µg/mL). Plot peak area against concentration.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .
-
Causality: Proves that the UV detector's response is directly and mathematically proportional to the amount of impurity present, allowing for accurate interpolation of unknown samples.
Step 5: Accuracy (Spike Recovery)
-
Action: Spike known amounts of 3-chloro-5,6-dihydropyridin-2(1H)-one into the Apixaban matrix at 50%, 100%, and 150% of the specification level. Calculate the percentage recovered.
-
Acceptance Criteria: Recovery between 90.0% and 110.0%.
-
Causality: Validates that the sample matrix (API or excipients) does not cause ion suppression or enhance the UV absorbance of the target analyte.
Method Validation Lifecycle Visualization
The following diagram illustrates the logical flow of the causality-driven validation process.
Figure 1: Causality-driven analytical workflow for Apixaban impurity validation.
References
- Analytical Method Development and Validation of Apixaban by RP-HPLC Quest Journals
- Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets Research Publish Journals
- Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transformations and Designing Efficient Process for their Preparation ResearchG
- Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process IJNRD
- PROCESS FOR PREPARING APIXABAN - European Patent Office - EP 3666773 A1 Googleapis.com
- Design, Characterization, Analytical HPLC Method Validation and Stability Studies of Racecadotril Capsules (Reference for Forced Degradation Guidelines) SINDH UNIVERSITY RESEARCH
Sources
comparative reactivity: 3-chloro-5,6-dihydropyridin-2(1H)-one vs 3-bromo analogs
The Halogen Dilemma in Process Chemistry
As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), one of the most frequent strategic decisions involves selecting the optimal halogenated intermediate. The α -halo- α,β -unsaturated lactams—specifically 3-chloro-5,6-dihydropyridin-2(1H)-one[1] and its 3-bromo analog[2]—are critical electrophiles. They are predominantly used to construct the pyrazolo[3,4-c]pyridine core of factor Xa inhibitors like Apixaban[3].
While both analogs ultimately yield the same 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives[4] upon amination, their thermodynamic and kinetic profiles dictate entirely different experimental approaches. This guide deconstructs the causality behind their reactivity differences and provides self-validating protocols for their utilization.
Thermodynamic & Kinetic Causality
The fundamental divergence in reactivity between these two substrates is rooted in their Carbon-Halogen Bond Dissociation Energy (BDE).
-
The 3-Bromo Analog (Kinetic Favorability): The C(sp2)-Br bond has a relatively low BDE (~80 kcal/mol). In Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), this translates to a low activation barrier for the rate-determining oxidative addition step. Standard bidentate phosphine ligands (like BINAP) are sufficient to drive the reaction at mild temperatures.
-
The 3-Chloro Analog (Thermodynamic Stability): The C(sp2)-Cl bond is significantly stronger (~95 kcal/mol). The 3-chloro lactam is highly stable and cheaper to source at scale[5], but it is notoriously inert under standard coupling conditions. To force the oxidative addition, the Palladium center must be enriched with electron density using highly specialized, bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos). The steric bulk of BrettPhos is equally critical, as it accelerates the subsequent reductive elimination step, preventing catalyst trapping.
Divergent Pd-catalyzed oxidative addition pathways for 3-chloro and 3-bromo analogs.
Empirical Benchmarking
To objectively compare these intermediates, we must look at their performance metrics in a standard morpholine amination workflow.
| Parameter | 3-Chloro-5,6-dihydropyridin-2(1H)-one | 3-Bromo-5,6-dihydropyridin-2(1H)-one |
| CAS Reference | 207976-92-9[6] | Various (e.g., N-protected derivatives) |
| C-X BDE (approx.) | ~95 kcal/mol | ~80 kcal/mol |
| Oxidative Addition Rate | Slow (Requires highly active Pd(0)) | Fast (Facile insertion) |
| Preferred Pd Ligands | BrettPhos, RuPhos, tBuXPhos | BINAP, Xantphos, dppf |
| Typical Reaction Temp | 90 - 110 °C | 60 - 80 °C |
| Chemoselectivity | High (Resistant to dehalogenation) | Moderate (Prone to hydrodehalogenation) |
| Industrial Viability | High (Lower cost, highly stable) | Moderate (Higher cost, light/heat sensitive) |
Self-Validating Experimental Protocols
The following protocols detail the Buchwald-Hartwig amination of both analogs with morpholine. Every step is designed as a self-validating system to ensure reproducibility and scientific integrity.
Protocol A: Amination of the 3-Bromo Analog
Objective: Achieve complete conversion using mild conditions to prevent base-catalyzed degradation of the lactam ring.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromo-5,6-dihydropyridin-2(1H)-one (1.0 equiv), Pd(OAc)2 (2 mol%), BINAP (3 mol%), and Cs2CO3 (1.5 equiv).
-
Causality: Cs2CO3 is selected over stronger bases (like NaOtBu) because the bromo analog is highly reactive; a milder base prevents unwanted ring-opening or Michael addition side reactions.
-
-
Solvent & Nucleophile Addition: Add anhydrous Toluene (0.2 M) and Morpholine (1.2 equiv) via syringe.
-
Thermal Activation: Seal the flask and heat to 80 °C for 4 hours.
-
Validation Checkpoint: Sample the reaction mixture at 2 hours. HPLC analysis should show >80% conversion. If significant hydrodehalogenation (loss of Br without morpholine addition) is observed, it indicates moisture contamination or an incorrect Pd:Ligand ratio.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the Palladium catalyst and inorganic salts, and concentrate under reduced pressure.
Protocol B: Amination of the 3-Chloro Analog
Objective: Overcome the high C-Cl activation barrier using advanced ligand architecture.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-chloro-5,6-dihydropyridin-2(1H)-one (1.0 equiv)[7], Pd2(dba)3 (2 mol% Pd), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Causality: BrettPhos is strictly required here. Its electron-rich dicyclohexylphosphine moiety forces Pd insertion into the stubborn C-Cl bond, while its bulky biaryl backbone ensures rapid reductive elimination, preventing catalyst deactivation.
-
-
Solvent & Nucleophile Addition: Add anhydrous 1,4-Dioxane (0.2 M) and Morpholine (1.5 equiv).
-
Causality: Dioxane is chosen over Toluene to accommodate the higher reflux temperature required for this transformation.
-
-
Thermal Activation: Seal the flask and heat to 100 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC/HPLC at 6 hours. The reaction should be a deep red/brown homogeneous solution. If the solution turns black and precipitates form early, the Pd catalyst has crashed out (likely due to oxygen ingress), and the reaction will stall.
-
Workup: Cool, dilute with EtOAc, wash with water to remove the strong base, dry over Na2SO4 , and purify via recrystallization.
Step-by-step experimental workflow for the Buchwald-Hartwig amination of lactam intermediates.
Strategic Recommendations
For early-stage discovery chemistry where rapid analog synthesis (RAS)[2] is prioritized over cost, the 3-bromo analog is superior due to its mild reaction conditions and broad ligand compatibility. However, for late-stage process development and commercial manufacturing of APIs like Apixaban[8], the 3-chloro analog is the definitive choice. Its high stability, resistance to side reactions, and lower procurement cost far outweigh the expense of utilizing specialized ligands like BrettPhos.
References
-
LookChem - CAS No.207976-92-9, 3-Chloro-5,6-dihydropyridin-2(1H)-one Synthesis & Production[1] URL:[Link]
-
Pharmaffiliates - Apixaban Impurities & Intermediates Catalog[3] URL:[Link]
-
Pharmaffiliates - Small Molecules Synthesis: 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one[7] URL:[Link]
-
ResearchGate (Molecules) - New Synthetic Methods to 2-Pyridone Rings (3-bromo-5,6-dihydropyridin-2-ones)[2] URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (Apixaban related) | BLDpharm [bldpharm.com]
- 5. CAS No.207976-92-9,2(1H)-Pyridinone, 3-chloro-5,6-dihydro- Suppliers [lookchem.com]
- 6. evitachem.com [evitachem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
3-Chloro-5,6-dihydropyridin-2(1H)-one proper disposal procedures
The management and disposal of pharmaceutical intermediates require stringent adherence to environmental health and safety (EHS) protocols. 3-Chloro-5,6-dihydropyridin-2(1H)-one (CAS: 207976-92-9) is a critical halogenated lactam building block, most notably utilized in the synthesis of the anticoagulant Apixaban[1][2].
Because this compound contains both a reactive lactam ring and a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste. Improper handling or low-temperature incineration of halogenated organics can lead to the formation of highly toxic byproducts, including hydrogen chloride (HCl) gas and polychlorinated dibenzodioxins (PCDDs).
This guide provides a self-validating, E-E-A-T-aligned operational framework for the safe handling, segregation, and disposal of 3-Chloro-5,6-dihydropyridin-2(1H)-one in a professional research or manufacturing setting.
Part 1: Physicochemical Hazard Profiling
To design an effective disposal protocol, we must first establish the chemical parameters that dictate its waste classification. The presence of the chlorine atom strictly categorizes this material and any associated solvent washings as Halogenated Organic Waste .
Table 1: Chemical Parameters Dictating Waste Segregation
| Parameter | Value / Description | Disposal Implication |
| Chemical Formula | C5H6ClNO[3] | Contains ~27% chlorine by mass; mandates halogenated waste streams. |
| Molecular Weight | 131.56 g/mol [1] | High density of heteroatoms per mole requires specialized incineration. |
| SMILES String | O=C1C(Cl)=CCCN1[3] | Lactam structure is relatively stable; requires high thermal energy to degrade. |
| Primary Use Case | Apixaban Intermediate[2][4] | Often contaminated with transition metal catalysts from cross-coupling steps. |
| Waste Classification | EPA RCRA (or local equivalent) | Must be routed to facilities equipped with acid-gas scrubbers. |
Part 2: The Causality of Halogenated Waste Segregation
In drug development laboratories, the fundamental rule of waste management is segregation at the source. The causality behind isolating 3-Chloro-5,6-dihydropyridin-2(1H)-one from non-halogenated waste (like pure ethanol or acetone) is twofold:
-
Thermodynamic Degradation Requirements: Non-halogenated waste is often incinerated at lower temperatures or repurposed for fuel blending. Halogenated compounds like 3-Chloro-5,6-dihydropyridin-2(1H)-one require high-temperature incineration (typically >1000°C) to ensure complete cleavage of the C-Cl bond and prevent the recombination of combustion products into dioxins or furans.
-
Corrosive Byproduct Mitigation: The combustion of this compound yields HCl gas. Specialized incinerators utilize alkaline scrubbers (e.g., calcium hydroxide or sodium hydroxide sprays) to neutralize the acid gas before atmospheric release. Mixing this compound into standard waste streams bypasses these critical environmental safeguards.
Part 3: Operational Disposal Methodology
The following step-by-step methodology ensures a self-validating system where each step verifies the integrity of the previous one, minimizing the risk of cross-contamination or regulatory non-compliance.
Step 1: Source Isolation and Containment
-
Action: Dedicate a specific, chemically compatible waste receptacle (typically High-Density Polyethylene - HDPE) strictly for halogenated organic solids or liquids containing 3-Chloro-5,6-dihydropyridin-2(1H)-one.
-
Validation: Ensure the container is equipped with a vented cap if there is any risk of residual solvent off-gassing, though the pure solid is stable. Never use metal containers, as trace degradation could lead to chloride-induced pitting and structural failure.
Step 2: Quenching and Matrix Separation (Post-Reaction)
-
Action: If the compound is present in a post-reaction mother liquor (e.g., following a cross-coupling reaction to form the Apixaban core), ensure all reactive catalysts (like Palladium) or unreacted reagents are fully quenched.
-
Action: Concentrate the organic layer to minimize the total volume of halogenated waste.
-
Validation: Perform a pH check on the aqueous washings. Ensure the organic waste layer is neutral (pH 6-8) before sealing the container to prevent pressure buildup from acid/base reactions in the waste drum.
Step 3: Regulatory Labeling and Logging
-
Action: Affix a hazardous waste label immediately upon the first drop/gram of waste entering the container.
-
Action: Explicitly list "3-Chloro-5,6-dihydropyridin-2(1H)-one" and "Halogenated Organic Waste" on the manifest. If dissolved in a solvent (e.g., Dichloromethane or Methanol), list all constituents with their approximate percentages.
-
Validation: Cross-reference the log with the laboratory's chemical inventory system to ensure mass balance (amount purchased vs. amount disposed/consumed).
Step 4: Final Disposition via EHS
-
Action: Transfer the sealed, labeled container to the facility's centralized hazardous waste accumulation area using secondary containment (e.g., a polyethylene transport bin).
-
Action: The facility's EHS vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature rotary kiln incineration.
Part 4: Spill Response and Decontamination Workflow
In the event of an accidental release during handling or transport, immediate containment is required to prevent aerosolization of the powder or environmental release.
Workflow for the containment and decontamination of 3-Chloro-5,6-dihydropyridin-2(1H)-one spills.
References
-
Pharmaffiliates. 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (Apixaban Impurity). Retrieved March 24, 2026. [Link]
-
Pharmaffiliates. Apixaban-impurities Catalogue. Retrieved March 24, 2026. [Link]
Sources
Navigating the Unseen: A Guide to Safely Handling 3-Chloro-5,6-dihydropyridin-2(1H)-one
In the landscape of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 3-Chloro-5,6-dihydropyridin-2(1H)-one, a compound with potential applications in various research domains. As with any new or lesser-documented substance, a thorough understanding of its safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its responsible use.
Hazard Assessment: An Informed Perspective
Given its chemical structure—a chlorinated lactam—we can infer a number of potential hazards. The presence of a chlorine atom on the pyridinone ring suggests that the compound may exhibit irritant properties and could be harmful if ingested, inhaled, or absorbed through the skin. Similar chemical structures are known to cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): While not confirmed, the potential for toxicity if swallowed, in contact with skin, or inhaled should be assumed.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Chloro-5,6-dihydropyridin-2(1H)-one to minimize all routes of potential exposure.[1][4]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles with side shields are mandatory to protect against splashes.[5] A face shield should be worn over the goggles during procedures with a heightened risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in the event of a spill, double-gloving is recommended.[5] Always inspect gloves for signs of degradation before use and change them frequently.[1][5] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect the skin.[1][5] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are required in the laboratory to protect against spills.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling is crucial for preventing accidents and ensuring the integrity of your research.
Preparation and Handling
-
Area Preparation: Before beginning work, ensure the designated area, preferably within a chemical fume hood, is clean and uncluttered.[5]
-
PPE Adherence: Don all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid the generation of dust. Use appropriate tools, such as a chemical spatula, to handle the material.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[1][5] Decontaminate all work surfaces and equipment used.
Storage
-
Store 3-Chloro-5,6-dihydropyridin-2(1H)-one in a tightly closed, properly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, immediate and appropriate action is critical.[6]
-
Minor Spill (less than 1 gram):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[6]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (more than 1 gram):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
All waste containing 3-Chloro-5,6-dihydropyridin-2(1H)-one must be treated as hazardous waste.
-
Unused Chemical: Collect in a designated, properly labeled hazardous waste container.[1] Do not pour down the drain.[1]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[1] Place these materials in a sealed, labeled hazardous waste bag or container.[1]
-
Follow your institution's and local regulations for chemical waste disposal.[1]
Visualizing the Workflow: A Diagram for Safe Handling
Caption: Workflow for the safe handling of 3-Chloro-5,6-dihydropyridin-2(1H)-one.
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
-
PubChem. 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone. [Link]
- Sigma-Aldrich.
- Apollo Scientific.
- Merck.
- Fisher Scientific.
-
GOV.UK. What to do in a chemical emergency. [Link]
- Merck Millipore.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Emory University. Chemical Waste Disposal Guidelines.
- Safety Spotlight. Chlorine Handling and Safety.
-
Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. [Link]
-
US EPA. First Aid in Case of Pesticide Exposure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
